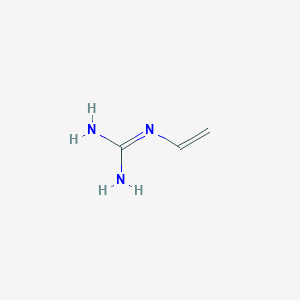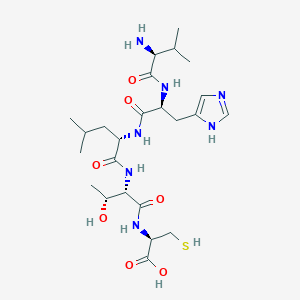
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine: is a chemical compound that features two nitrobenzene sulfonyl groups attached to a glycine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine typically involves the reaction of glycine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Glycine+2×2-nitrobenzenesulfonyl chloride→this compound+2×HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N,N-Bis(2-aminobenzene-1-sulfonyl)glycine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
相似化合物的比较
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- N,N-Bis(4-nitrobenzene-1-sulfonyl)glycine
Comparison: N,N-Bis(2-nitrobenzene-1-sulfonyl)glycine is unique due to the presence of two nitrobenzene sulfonyl groups attached to a glycine molecule. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the position of the nitro group (ortho vs. para) can significantly influence the compound’s reactivity and interaction with biological targets.
属性
CAS 编号 |
388606-74-4 |
|---|---|
分子式 |
C14H11N3O10S2 |
分子量 |
445.4 g/mol |
IUPAC 名称 |
2-[bis[(2-nitrophenyl)sulfonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11N3O10S2/c18-14(19)9-15(28(24,25)12-7-3-1-5-10(12)16(20)21)29(26,27)13-8-4-2-6-11(13)17(22)23/h1-8H,9H2,(H,18,19) |
InChI 键 |
LKVJPFLRDJROME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


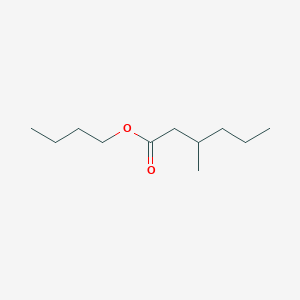
![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)

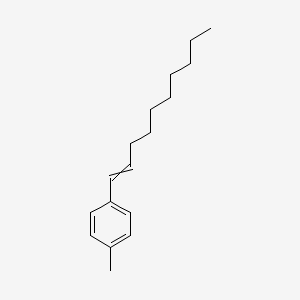
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)

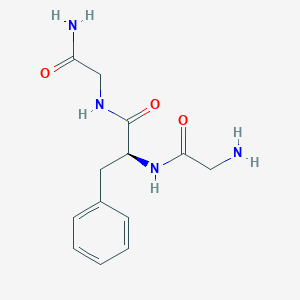

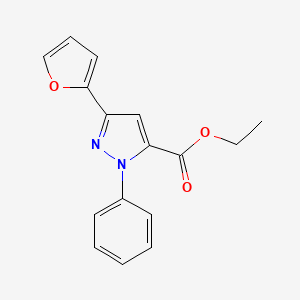
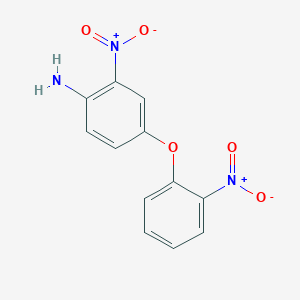
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
